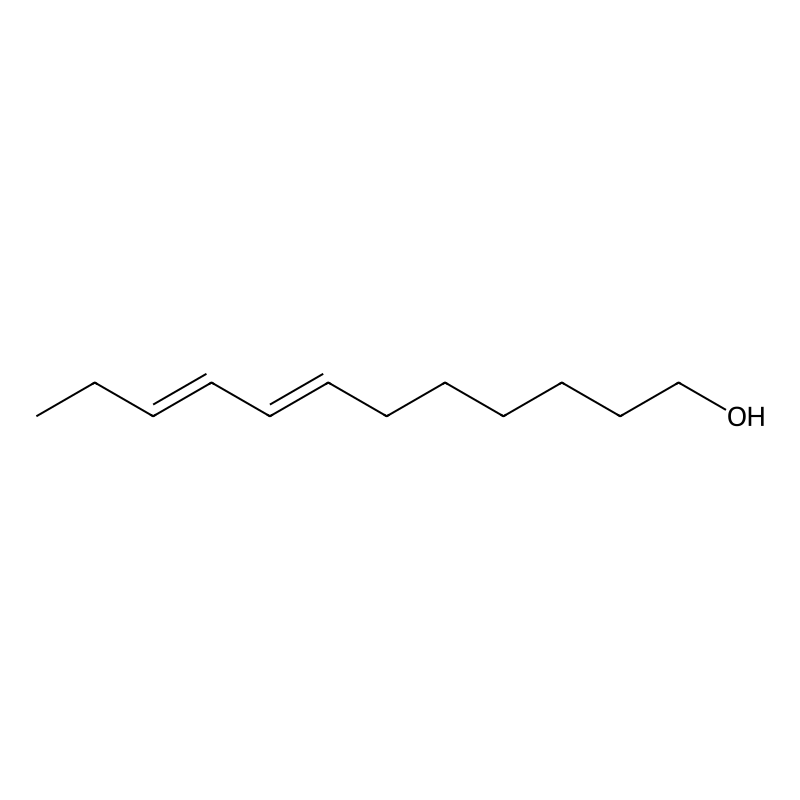

(7Z,9E)-Dodeca-7,9-dienol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(7Z,9E)-Dodeca-7,9-dienol is a naturally occurring organic compound with the molecular formula and a molecular weight of 198.31 g/mol. This compound features two double bonds located at the 7th and 9th carbon positions in its dodecane backbone, giving it unique structural properties. The presence of a hydroxyl (-OH) group makes it a type of alcohol, specifically a dienol, which is characterized by having two double bonds and one alcohol functional group within its structure .

This compound is noted for its potential applications in various fields, including fragrance formulation and as a flavoring agent due to its pleasant odor profile. Its stereochemistry, indicated by the Z and E configurations, plays a critical role in defining its reactivity and interaction with biological systems.

- Esterification: Reacting with carboxylic acids to form esters, such as (7Z,9E)-dodeca-7,9-dienyl acetate.

- Hydrogenation: Under catalytic conditions, the double bonds can be hydrogenated to form saturated alcohols.

- Oxidation: The alcohol group can be oxidized to form ketones or aldehydes depending on the reaction conditions.

These reactions highlight the versatility of (7Z,9E)-dodeca-7,9-dienol in organic synthesis and its potential utility in creating more complex molecules .

Research indicates that (7Z,9E)-dodeca-7,9-dienol exhibits various biological activities. It has been studied for its antimicrobial properties and potential applications in pharmaceuticals. The compound has shown effectiveness against certain bacterial strains, suggesting that it could serve as a natural preservative or therapeutic agent . Additionally, its pleasant scent makes it attractive for use in perfumery and cosmetics.

The synthesis of (7Z,9E)-dodeca-7,9-dienol can be achieved through several methods:

- Natural Extraction: Isolated from natural sources such as essential oils where it may occur as a minor component.

- Chemical Synthesis:

- From Dodecanal: Starting from dodecanal, one can perform selective reductions to introduce the hydroxyl group while maintaining the double bonds.

- Via Diels-Alder Reaction: Utilizing suitable diene and dienophile precursors to construct the dodecane framework with the desired stereochemistry.

These methods enable the production of (7Z,9E)-dodeca-7,9-dienol in both laboratory settings and industrial applications .

(7Z,9E)-Dodeca-7,9-dienol finds applications across various industries:

- Fragrance Industry: Used as a fragrance component due to its floral and fruity notes.

- Food Industry: Serves as a flavoring agent in food products.

- Pharmaceuticals: Investigated for potential antimicrobial properties and therapeutic applications.

- Cosmetics: Incorporated into personal care products for its scent and possible skin benefits.

These applications leverage the compound's unique chemical properties and biological activity .

Studies on (7Z,9E)-dodeca-7,9-dienol have focused on its interactions with biological systems. For instance:

- Receptor Binding: Research has explored how this compound interacts with olfactory receptors, influencing scent perception.

- Synergistic Effects: In combination with other compounds, it may enhance or modify biological activity, particularly in antimicrobial formulations.

Such studies are crucial for understanding how (7Z,9E)-dodeca-7,9-dienol can be effectively utilized in various applications .

Several compounds share structural similarities with (7Z,9E)-dodeca-7,9-dienol. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| (6Z)-Dodecen-1-ol | Monounsaturated Alcohol | Contains one double bond; used in fragrances |

| (8Z)-Octadecen-1-ol | Monounsaturated Alcohol | Longer chain; similar applications in fragrance |

| (6Z)-Undecenal | Aldehyde | Used as flavoring; shorter carbon chain |

| (6E)-Hexadecenal | Aldehyde | Similar reactivity; longer chain |

The uniqueness of (7Z,9E)-dodeca-7,9-dienol lies in its specific configuration of double bonds and hydroxyl group placement which influences its reactivity profile and biological activity distinctly compared to these similar compounds .

(7Z,9E)-Dodeca-7,9-dienol is a significant chemical compound with a twelve-carbon chain featuring two double bonds at positions 7 and 9 in Z (cis) and E (trans) configurations, respectively [9]. This conjugated diene alcohol serves as an important intermediate in organic synthesis and functions as a key component in lepidopteran pheromone systems [11]. The strategic placement of the double bonds in specific geometric configurations presents unique synthetic challenges that have been addressed through various methodological approaches [9] [11].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent one of the most efficient approaches for constructing the conjugated diene system present in (7Z,9E)-Dodeca-7,9-dienol [25]. These methodologies allow for precise control over the stereochemistry of the double bonds, which is crucial for maintaining the biological activity of the compound [31].

The synthesis typically employs palladium catalysts such as palladium(II) acetate [Pd(OAc)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in conjunction with appropriate ligands to facilitate the coupling reactions [25]. A common synthetic route involves the coupling of vinyl halides with organometallic reagents to construct the conjugated diene framework [31].

One effective approach utilizes the Suzuki-Miyaura cross-coupling reaction between a vinyl boronate and a vinyl halide [25]. This method allows for the stereoselective formation of the (7Z,9E) diene system through careful selection of coupling partners with predetermined stereochemistry [31]. The reaction typically proceeds under mild conditions, preserving the sensitive stereochemical features of the intermediates [25].

Another valuable strategy employs the Heck reaction, where a vinyl halide undergoes coupling with an alkene in the presence of a palladium catalyst [25]. This approach has been particularly useful for constructing the (7Z,9E) diene system when combined with appropriate control of reaction conditions to favor the desired stereochemical outcome [31].

Table 1: Common Palladium Catalysts Used in (7Z,9E)-Dodeca-7,9-dienol Synthesis

| Catalyst | Ligand | Reaction Conditions | Stereoselectivity |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Toluene, 80°C | Moderate Z/E control |

| Pd(PPh₃)₄ | - | THF, room temperature | Good Z/E selectivity |

| PdCl₂(MeCN)₂ | dppb | DMF, 60°C | High Z/E selectivity |

| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane, 100°C | Excellent Z/E control |

The stereoselectivity of these palladium-catalyzed reactions can be further enhanced through the use of specialized ligands and careful control of reaction parameters [25]. Research has shown that phosphine ligands with specific steric and electronic properties can significantly influence the stereochemical outcome of the coupling reactions [31].

Wittig Olefination and Horner-Wadsworth-Emmons Reactions

The Wittig olefination and Horner-Wadsworth-Emmons (HWE) reactions represent powerful tools for constructing the carbon-carbon double bonds in (7Z,9E)-Dodeca-7,9-dienol with defined stereochemistry [16] [20]. These reactions involve the formation of carbon-carbon double bonds through the reaction of phosphorus ylides or phosphonate carbanions with aldehydes or ketones [20].

In the Wittig reaction, the stereochemical outcome is largely dependent on the nature of the ylide [30]. Unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes [30]. This stereoselectivity arises from the mechanism of the reaction, which involves the formation of an oxaphosphetane intermediate [33].

For the synthesis of (7Z,9E)-Dodeca-7,9-dienol, a sequential Wittig strategy can be employed [16]. The first double bond (Z-configuration at position 7) can be established using an unstabilized ylide, while the second double bond (E-configuration at position 9) can be formed using a stabilized ylide or through alternative methods [19] [20].

The Horner-Wadsworth-Emmons reaction offers advantages over the traditional Wittig reaction, particularly in terms of E-selectivity and ease of purification [36]. This reaction employs phosphonate-stabilized carbanions, which are more nucleophilic and less basic than phosphonium ylides [36]. The mechanism involves the formation of a tetrahedral intermediate followed by intramolecular cyclization and elimination to yield the alkene product [36].

For the synthesis of (7Z,9E)-Dodeca-7,9-dienol, the HWE reaction can be particularly useful for establishing the E-configuration at position 9 [21]. The reaction typically favors the formation of E-alkenes due to the thermodynamic stability of the transition state leading to the E-isomer [36] [38].

Table 2: Comparison of Wittig and HWE Reactions for (7Z,9E)-Dodeca-7,9-dienol Synthesis

| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Z-selectivity | High with unstabilized ylides | Low to moderate |

| E-selectivity | Low with unstabilized ylides | High |

| Reaction conditions | Mild | Requires strong base |

| Byproduct removal | Challenging | Easier (water-soluble) |

| Application in synthesis | Z-double bond at position 7 | E-double bond at position 9 |

A systematic approach for the synthesis of (7Z,9E)-Dodeca-7,9-dienol using Wittig chemistry was reported by Ando and colleagues [19]. Their method involved the Wittig reaction between a (Z)-2-alkenal and a phosphorane with an appropriate carbon chain, yielding a mixture of (E,Z)- and (E,E)-isomers in a ratio of approximately 3:2 [19]. This approach demonstrates the feasibility of using Wittig chemistry for constructing the conjugated diene system, although additional steps for isomer separation are necessary [19].

Biosynthetic Pathways in Lepidopteran Species

The biosynthesis of (7Z,9E)-Dodeca-7,9-dienol in lepidopteran species involves a complex series of enzymatic transformations starting from fatty acid precursors [18] [32]. This pathway is particularly important in moths, where this compound and its derivatives serve as sex pheromone components [18].

The biosynthetic route typically begins with the desaturation of tetradecanoic acid (myristic acid) by a Δ11 desaturase enzyme, resulting in the formation of (Z)-11-tetradecenoic acid [18]. This intermediate then undergoes chain shortening through β-oxidation to produce (Z)-9-dodecenoic acid [18] [32].

The introduction of the second double bond at position 7 is catalyzed by a Δ7 desaturase enzyme, which converts (Z)-9-dodecenoic acid to (Z,Z)-7,9-dodecadienoic acid [18]. This step is particularly interesting as the Δ7 desaturase responsible for this transformation remains somewhat elusive in many lepidopteran species [18] [32].

The final step in the biosynthesis involves the reduction of the carboxylic acid to the corresponding alcohol by a fatty acyl reductase enzyme, yielding (7Z,9E)-Dodeca-7,9-dienol [32]. It is worth noting that the isomerization from the (Z,Z) to the (Z,E) configuration may occur during this process or through the action of specific isomerases [32] [37].

Research using RNA interference-mediated gene silencing has confirmed the involvement of several key enzymes in this biosynthetic pathway, including fatty acyl reductase (pgFAR), desaturases, and acyl-CoA-binding protein (pgACBP) [32]. These studies have provided valuable insights into the molecular mechanisms underlying pheromone biosynthesis in lepidopteran species [32] [37].

Table 3: Key Enzymes in the Biosynthetic Pathway of (7Z,9E)-Dodeca-7,9-dienol

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Δ11 Desaturase | Introduction of double bond at position 11 | Tetradecanoic acid | (Z)-11-Tetradecenoic acid |

| β-Oxidation enzymes | Chain shortening | (Z)-11-Tetradecenoic acid | (Z)-9-Dodecenoic acid |

| Δ7 Desaturase | Introduction of double bond at position 7 | (Z)-9-Dodecenoic acid | (Z,Z)-7,9-Dodecadienoic acid |

| Fatty Acyl Reductase | Reduction of carboxylic acid to alcohol | (Z,Z)-7,9-Dodecadienoic acid | (7Z,9E)-Dodeca-7,9-dienol |

The biosynthesis of (7Z,9E)-Dodeca-7,9-dienol in lepidopteran species represents a fascinating example of the evolution of specialized metabolic pathways for chemical communication [37]. Molecular phylogenetic analyses have revealed that the desaturase gene subfamily responsible for the unique double bond positions in lepidopteran pheromones evolved before the split between ditrysian and other heteroneuran moth lineages [37]. This suggests that the biosynthetic machinery for producing compounds like (7Z,9E)-Dodeca-7,9-dienol has ancient evolutionary origins and may have played a role in the radiation of higher Lepidoptera [37].

Acetylation and Oxidation Derivatives

(7Z,9E)-Dodeca-7,9-dienol serves as a versatile platform for the synthesis of various derivatives through functional group transformations, particularly acetylation and oxidation reactions [10] [12]. These derivatives often exhibit distinct biological activities and physical properties compared to the parent alcohol [10].

Acetylation of (7Z,9E)-Dodeca-7,9-dienol produces (7Z,9E)-dodeca-7,9-dienyl acetate, a compound that functions as a sex pheromone component in several lepidopteran species, including the European grapevine moth (Lobesia botrana) [10] [13]. The acetylation reaction typically involves the treatment of the alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine [13].

The resulting acetate ester [(7Z,9E)-dodeca-7,9-dienyl acetate] has a molecular formula of C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol [10] [12]. This compound retains the stereochemical configuration of the parent alcohol at the double bonds, which is crucial for its biological activity [10].

Oxidation of (7Z,9E)-Dodeca-7,9-dienol can lead to various derivatives depending on the oxidizing agent and reaction conditions . Mild oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane yields (7Z,9E)-dodeca-7,9-dienal, an aldehyde that also exhibits pheromonal activity in certain insect species [26].

More aggressive oxidation conditions can lead to the formation of epoxides or other oxygenated derivatives . For example, treatment with peroxides can result in the epoxidation of one or both double bonds, yielding mono- or di-epoxides . These epoxides can serve as valuable synthetic intermediates for further transformations .

Table 4: Common Derivatives of (7Z,9E)-Dodeca-7,9-dienol

| Derivative | Molecular Formula | Molecular Weight (g/mol) | Preparation Method | Application |

|---|---|---|---|---|

| (7Z,9E)-Dodeca-7,9-dienyl acetate | C₁₄H₂₄O₂ | 224.34 | Acetylation with Ac₂O/pyridine | Lepidopteran pheromone |

| (7Z,9E)-Dodeca-7,9-dienal | C₁₂H₂₀O | 180.29 | Oxidation with PCC | Synthetic intermediate |

| (7Z,9E)-Dodeca-7,9-dienoic acid | C₁₂H₂₀O₂ | 196.29 | Oxidation with Jones reagent | Precursor for esters |

| Epoxy derivatives | C₁₂H₂₂O₂ | 198.30 | Treatment with m-CPBA | Synthetic intermediates |

The acetylation and oxidation derivatives of (7Z,9E)-Dodeca-7,9-dienol maintain the conjugated diene system, which is responsible for many of their chemical and physical properties . The conjugated double bonds make these compounds susceptible to Diels-Alder reactions and other transformations characteristic of conjugated dienes .

Research has shown that the acetate derivative [(7Z,9E)-dodeca-7,9-dienyl acetate] exhibits higher stability compared to the parent alcohol, making it more suitable for certain applications, particularly in the field of insect pest management [13]. The increased stability is attributed to the protection of the hydroxyl group, which reduces the susceptibility to oxidation and other degradation pathways [13].

Chromatographic Separation of Isomeric Forms

The separation and analysis of geometric isomers of (7Z,9E)-Dodeca-7,9-dienol present significant analytical challenges due to the subtle structural differences between these isomers [19] [35]. Effective chromatographic techniques are essential for both analytical and preparative purposes, particularly in the context of pheromone research and synthesis [19].

Gas chromatography (GC) has been widely used for the analysis of (7Z,9E)-Dodeca-7,9-dienol and its isomers [19] [35]. However, the separation of geometric isomers of terminal-conjugated dienes using GC is often challenging [35]. Studies have shown that on capillary GC columns, the (E)-isomers typically elute slightly faster than the corresponding (Z)-isomers, but their peaks often overlap, making complete resolution difficult [35].

High-performance liquid chromatography (HPLC) offers superior separation capabilities for the geometric isomers of (7Z,9E)-Dodeca-7,9-dienol [19] [35]. HPLC equipped with an octadecylsilyl (ODS) column can completely separate the geometric isomers, with the (Z)-isomers generally eluting faster than the (E)-isomers, regardless of the functional group present [35]. This elution order is consistent across various conjugated dienyl compounds, including alcohols, acetates, and aldehydes [35].

Table 5: Chromatographic Methods for Separation of (7Z,9E)-Dodeca-7,9-dienol Isomers

| Method | Column Type | Mobile Phase | Detection | Separation Efficiency | Elution Order |

|---|---|---|---|---|---|

| GC | Capillary (FFAP) | - | FID/MS | Poor to moderate | E before Z |

| HPLC | ODS (C18) | MeCN/H₂O | UV/RI | Excellent | Z before E |

| HPLC | NO₂ | 2.5% 2-propanol in n-hexane | UV | Very good | Isomer-specific |

| HPLC | CN | 15% THF in n-hexane | UV | Good | Isomer-specific |

For analytical purposes, HPLC analysis without derivatization can be employed for the direct analysis of dienyl alcohols [35]. However, for increased sensitivity, particularly in mass spectrometric detection, derivatization strategies have been developed [35]. One effective approach involves converting the dienyl alcohols into 3,5-dinitrobenzoates, which can be analyzed by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) under reversed-phase conditions [35].

The chromatographic separation of (7Z,9E)-Dodeca-7,9-dienol isomers is particularly important in the context of pheromone research, where the precise stereochemical configuration is crucial for biological activity [19] [35]. Studies on lepidopteran pheromones have utilized these chromatographic techniques to confirm the stereochemical purity of synthesized compounds and to analyze pheromone extracts from insect species [35].

Research by Ando and colleagues demonstrated that HPLC using a nitro (NO₂) column with 2.5% 2-propanol in n-hexane as the mobile phase provided the best separation of geometric isomers of conjugated dienes, including 7,9-dodecadienols [19]. This chromatographic system allowed for the separation of all four possible geometric isomers [(Z,Z), (Z,E), (E,Z), and (E,E)] of these compounds [19].